molecular formula C20H15ClN4O4 B2375334 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251626-64-8

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2375334
CAS No.: 1251626-64-8
M. Wt: 410.81
InChI Key: VTWPXVAYNNMESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores—a 1,2,4-oxadiazole and a pyrazine-2,3-dione—known for contributing to diverse biological activities. The 1,2,4-oxadiazole scaffold is a well-documented structural motif in scientific literature due to its significant pharmacological potential, including serving as a core structure in enzyme inhibition studies . Specifically, 1,2,4-oxadiazole derivatives have been investigated as inhibitors for various enzymatic targets relevant to disease pathways, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The pyrazine-dione core, as found in other research compounds, can contribute to binding affinity with biological targets, as seen in patented pyrazine carboxamide derivatives investigated for their therapeutic potential . The strategic substitution on the oxadiazole ring with a 4-chlorophenyl group and its linkage to the methoxyphenyl-substituted pyrazine-dione system creates a unique molecular architecture. This design is intended for researchers exploring the structure-activity relationships (SAR) of novel heterocyclic hybrids. This compound is an excellent candidate for screening against a panel of biological assays to elucidate its specific mechanism of action and potential as a lead structure in oncology or infectious disease research. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4/c1-28-16-5-3-2-4-15(16)25-11-10-24(19(26)20(25)27)12-17-22-18(23-29-17)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPXVAYNNMESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a hybrid molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects.

Structural Overview

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H15ClN4O3
  • SMILES Notation : Cc1ncc(n1)c2ccc(Cl)cc2C(=O)N(C(=O)C)C

This structure suggests a complex arrangement conducive to interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. The compound under discussion has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs) .
    • Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies :
    • A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines including HeLa and MCF-7. The IC50 values were reported in the low micromolar range, indicating strong potency .
    • Another investigation focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds revealed that modifications at specific positions significantly enhanced their anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, the compound's biological profile suggests additional pharmacological activities:

  • Antimicrobial Activity :
    • Compounds with similar oxadiazole structures have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group appears to enhance this activity .
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerInhibition of thymidylate synthase
Induction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and introduces a rigid, electron-deficient region.
  • Substituents: 4-Chlorophenyl: Increases logP (lipophilicity) and steric bulk.

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with modifications in core structure, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Acceptors
Target Compound C21H16ClN4O4 437.83 4-Chlorophenyl (oxadiazole), 2-Methoxyphenyl ~3.1* 8
1-(4-Chlorophenyl)-4-{[3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-1,4-Dihydropyrazine-2,3-Dione C21H17ClN4O4 424.84 3-Ethoxyphenyl (oxadiazole), 4-Chlorophenyl 3.17 8
1-{[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-3-(4-Fluorobenzyl)Thieno[3,2-d]Pyrimidine-2,4-Dione C23H16ClFN4O3S 502.91 2-Chlorophenyl (oxadiazole), 4-Fluorobenzyl ~3.8* 7

*Estimated using and as benchmarks.

Electronic and Steric Effects

  • Substituent Position: The 4-chlorophenyl group in the target compound (vs.
  • Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound has a lower logP than the 3-ethoxyphenyl group in (3.1 vs. 3.17), suggesting slightly improved aqueous solubility .
  • Core Heterocycle: Replacing pyrazine-dione with thieno-pyrimidine-dione () introduces sulfur, which may alter redox properties and increase molecular weight (502.91 vs. 437.83) .

Pharmacokinetic Implications

  • logP and Solubility : The target compound’s logP (~3.1) is intermediate between (3.17) and (~3.8), indicating balanced membrane permeability and solubility.

Computational Insights

  • Docking Studies : AutoDock4 () simulations on analogous oxadiazole-containing compounds reveal that the 4-chlorophenyl group stabilizes ligand-receptor interactions via hydrophobic contacts, while the 2-methoxyphenyl group may form weak hydrogen bonds with polar residues .
  • Electrostatic Potential Maps: Multiwfn () analysis of similar molecules shows electron-deficient regions near the oxadiazole ring, which could facilitate interactions with electron-rich biological targets .

Q & A

Q. What are the established synthetic routes for preparing this compound?

The synthesis involves multi-step protocols:

  • Step 1: Condensation of substituted acetophenones with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
  • Step 2: Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .
  • Step 3: Coupling with pyrazine-dione or barbituric acid derivatives under refluxing EtOH/H₂O to yield the final product .
  • Key conditions: Solvent choice (DMF for formylation), temperature control (reflux), and acid catalysis (glacial acetic acid) are critical for yield optimization .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming molecular connectivity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and ensures ≥95% purity .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (SHELXL): Resolves crystal structure and confirms stereochemistry .

Q. How can researchers optimize reaction conditions to improve yields?

  • Design of Experiments (DoE): Statistical modeling to identify optimal temperature, solvent ratios, and catalyst loading .
  • Flow Chemistry: Enhances reproducibility by standardizing continuous-flow processes (e.g., controlled reagent mixing and residence time) .
  • Microwave-Assisted Synthesis: Reduces reaction time for steps like cyclization or coupling .

Advanced Research Questions

Q. What computational strategies predict binding affinity with biological targets?

  • Molecular Docking (AutoDock, Schrödinger): Models interactions with enzyme active sites (e.g., kinases) using the compound’s oxadiazole and pyrazine-dione moieties as pharmacophores .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding thermodynamics .
  • MD Simulations (GROMACS): Analyzes stability of ligand-target complexes over nanosecond timescales .

Q. How should researchers address contradictory crystallographic data during structural refinement?

  • SHELXL Refinement: Use of restraints (e.g., DFIX, FLAT) to resolve disordered regions or twinning artifacts .
  • Cross-Validation: Compare results with alternative software (e.g., OLEX2 or Phenix) to confirm bond lengths/angles .
  • High-Resolution Data: Collect datasets at synchrotron facilities (≤0.8 Å resolution) to minimize ambiguity .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

  • Synthetic Diversification: Introduce substituents (e.g., fluoro, methoxy) at the 4-chlorophenyl or pyrazine-dione positions to modulate activity .
  • Biological Assays: Test derivatives against target enzymes (e.g., COX-2, topoisomerases) using fluorescence polarization or enzyme inhibition assays .
  • QSAR Modeling: Correlate electronic/hydrophobic descriptors (logP, polar surface area) with bioactivity data .

Q. How can flow chemistry enhance synthesis reproducibility and scalability?

  • Microreactor Systems: Enable precise control of exothermic reactions (e.g., formylation) with improved heat dissipation .
  • In-line Analytics: Real-time UV/IR monitoring to detect intermediates and automate endpoint determination .
  • Scale-up Protocols: Transition from milligram to gram-scale production without yield drop-offs by maintaining laminar flow regimes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.